![molecular formula C18H17N3O2 B5558187 4-[4-(4-morpholinyl)-1-phthalazinyl]phenol](/img/structure/B5558187.png)

4-[4-(4-morpholinyl)-1-phthalazinyl]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

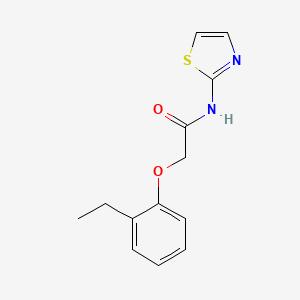

Description

Synthesis Analysis

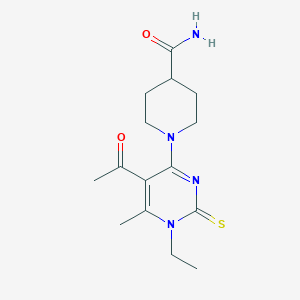

The synthesis of compounds closely related to 4-[4-(4-morpholinyl)-1-phthalazinyl]phenol often involves Mannich reactions, oxidative polycondensation, or cyclotetramerization processes. For instance, the Mannich reaction has been utilized to synthesize various morpholine-containing phenols and their derivatives, demonstrating the versatility of this method in introducing the morpholine moiety into complex molecules (Ritter et al., 1986).

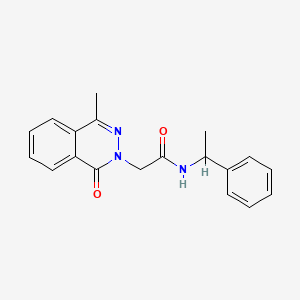

Molecular Structure Analysis

Molecular structure analysis of compounds bearing morpholine and phthalazinyl groups has been conducted using spectroscopic methods such as NMR, IR, and X-ray crystallography. These studies reveal intricate details about the spatial arrangement and electronic environment of the atoms within the molecules. For instance, X-ray diffraction studies have provided insights into the crystal structures, showcasing the dihedral angles between rings and the presence of intramolecular hydrogen bonding (Bahrin et al., 2013).

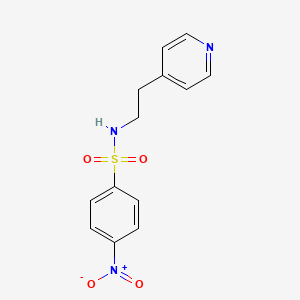

Chemical Reactions and Properties

Chemical reactions involving these compounds can include electropolymerization, cyclotetramerization, and various substitution reactions, indicative of their reactive nature and potential for functionalization. Their ability to undergo electropolymerization, for example, suggests applications in creating electrochromic materials (Akyüz et al., 2020).

Physical Properties Analysis

Physical properties such as solubility, melting points, and molecular weight have been characterized for these compounds, providing essential information for their handling and application in different domains. For example, solubility studies in various solvents can help determine their suitability for use in specific chemical or industrial processes.

Chemical Properties Analysis

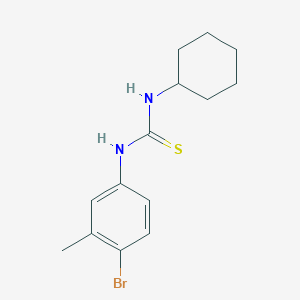

The chemical properties of these compounds, including their reactivity, stability under various conditions, and interactions with metal ions or other chemical entities, have been extensively studied. Their reactivity with metal ions, for instance, highlights their potential as ligands in coordination chemistry or as agents in catalysis and materials science (Kaya et al., 2006).

Scientific Research Applications

Environmental Pollutants and Endocrine Disruptors

Phenolic compounds such as Bisphenol A and phthalates have been extensively studied for their role as endocrine disruptors in the environment. These compounds, found in plastics, can mimic hormones in the endocrine system and disrupt physiological functions of endogenous hormones. Studies suggest that they might preferentially attack developing organs during puberty rather than adult organs, raising concerns about their effects on reproductive health and mammalian spermatogenesis (Lagos-Cabré & Moreno, 2012).

Pharmacological Effects of Polyphenols

Phenolic compounds like Chlorogenic Acid (CGA) have been found to possess various pharmacological effects, including antioxidant, anti-inflammatory, neuroprotective, and anti-obesity activities. CGA, for instance, modulates lipid metabolism and glucose, potentially offering therapeutic roles in managing conditions such as cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Antioxidant Capacity and Mechanisms

The antioxidant capacity of phenolic compounds is crucial in mitigating oxidative stress, a factor in chronic diseases and aging. These compounds can scavenge free radicals, thereby protecting cells from damage. The mechanisms of action include hydrogen atom transfer and electron transfer, with assays like ORAC and TEAC used to quantify their antioxidant capacities (Huang, Ou, & Prior, 2005).

Anti-inflammatory and Immunomodulatory Effects

Polyphenols regulate immunity and exhibit anti-inflammatory effects by interfering with immune cell regulation, cytokine synthesis, and gene expression. They modulate several signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, contributing to their potential in managing inflammation-related chronic diseases (Yahfoufi, Alsadi, Jambi, & Matar, 2018).

Anti-Cariogenic Properties

Research on polyphenols also extends to dentistry, where their anti-cariogenic properties have been explored. In vitro and in vivo studies suggest that polyphenols can inhibit the growth of cariogenic bacteria like Streptococcus mutans, potentially offering a natural preventive strategy against dental caries (Ferrazzano et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(4-morpholin-4-ylphthalazin-1-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c22-14-7-5-13(6-8-14)17-15-3-1-2-4-16(15)18(20-19-17)21-9-11-23-12-10-21/h1-8,22H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYVYHBJNIGLGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Morpholin-4-yl)phthalazin-1-yl]phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B5558128.png)

![N-[(3S*,4R*)-1-(3-chloro-4-fluorobenzoyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5558140.png)

![8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5558149.png)

![3-[5-(2,5-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5558167.png)

![N-[4-(1-piperidinylcarbonyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558192.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5558212.png)